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Compound of Interest

Compound Name: n-(2,6-Dibromophenyl)formamide
CAS No.: 6639-54-9
Cat. No.: B14733377
Get Quote
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Executive Summary
N-(2,6-Dibromophenyl)formamide (C
H

Br

NO) is a critical intermediate in the synthesis of halogenated agrochemicals and
pharmaceutical scaffolds. Despite its structural significance, comprehensive thermodynamic
solubility data for this compound is often absent from standard libraries.

This guide addresses that gap. It provides a theoretical solubility landscape based on
molecular topology, defines a self-validating experimental protocol for gathering precise

solubility data (

), and details the mathematical modeling required to scale these findings for industrial
crystallization and purification processes.

Physicochemical Profile & Structural Logic
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Understanding the solubility behavior of N-(2,6-Dibromophenyl)formamide requires analyzing
its solid-state interactions.

Molecular Architecture

e Molecular Weight: 278.93 g/mol
e Precursor: Synthesized via formylation of 2,6-dibromoaniline [1].
o Structural Features: The molecule features a formamide group (

) attached to a phenyl ring substituted at both ortho positions with Bromine atoms.

Solid-State Lattice Energy

Crystallographic studies reveal that N-(2,6-Dibromophenyl)formamide molecules form chains
linked by N-H...O hydrogen bonds.[1] Furthermore, the packing is stabilized by Br...O and
Br...Br intermolecular interactions [2].[1]

Implication for Solubility: The presence of halogen-halogen interactions and strong hydrogen
bonding networks implies a high crystal lattice energy. To dissolve this compound, a solvent
must be capable of:

o Disrupting the intermolecular N-H...O hydrogen bonds (requiring a Hydrogen Bond
Acceptor).

e Overcoming the dispersive forces of the dibromo-phenyl ring (requiring moderate-to-high
polarizability).

Theoretical Solubility Landscape

Before experimental determination, we apply Hansen Solubility Parameters (HSP) logic to
predict solvent compatibility.

Predicted Solubility Trends
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Representative ] - Mechanistic
Solvent Class Predicted Solubility .
Solvents Rationale

Strong dipole
interactions and H-
) ) bond acceptance
Polar Aprotic DMF, DMSO, NMP High . _
capability effectively
disrupt the crystal

lattice.

Capable of H-bonding,
but steric hindrance
from the 2,6-dibromo
Polar Protic Methanol, Ethanol Moderate groups may limit
solvation efficiency
compared to aprotic

solvents.

Good compatibility

with the organic

backbone; effective
Esters/Ketones Ethyl Acetate, Acetone  Moderate o

for recrystallization

when combined with

anti-solvents.

Lacks the polarity to

overcome the dipole-
Non-Polar Hexane, Toluene Low dipole and H-bond

interactions of the

solid phase.

The hydrophobic

dibromo-phenyl
Aqueous Water Insoluble moiety dominates,

preventing agqueous

solvation.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14733377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory

BENGHE Check Availability & Pricing

Experimental Protocol: Isothermal Saturation

Method

As exact literature values vary by synthesis purity, researchers must generate their own
solubility curves. The following Standard Operating Procedure (SOP) ensures data integrity

suitable for thermodynamic modeling.

Workflow Logic

Start: Excess Solid Preparation

Add Solvent (e.g., MeOH, EtOH)
Target T (278.15 - 323.15 K)

l

Agitation (Shake-Flask)
Time: > 24 Hours

/ )

Phase Separation
(Static Settling / Centrifugation)

-

—_——— e ———

If RSD > 3%

Supernatant Extraction
(0.45 pym PTFE Filter)

~—

Quantification (HPLC/UV)

Determine Mole Fraction (X)

Click to download full resolution via product page

Caption: Experimental workflow for thermodynamic solubility determination using the static

equilibrium method.
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Detailed Methodology

o Preparation: Add excess N-(2,6-Dibromophenyl)formamide to a jacketed glass vessel
containing 20 mL of the target solvent.

o Temperature Control: Connect the vessel to a thermostatic water bath with an accuracy of

K.

» Equilibration: Stir continuously using a magnetic stirrer for 24 hours. Stop stirring and allow
the suspension to settle for 2 hours.

o Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 um
PTFE syringe filter to remove undissolved solids.

» Dilution & Analysis: Dilute the aliquot immediately to prevent precipitation. Analyze via HPLC
(C18 column, Methanol/Water mobile phase) or UV-Vis spectrophotometry (detecting the
phenyl chromophore).

o Calculation: Convert mass concentration (

, g/L) to mole fraction (

) using the equation:

Where

are mass and molar mass of solute;

are mass and molar mass of solvent.[2]

Thermodynamic Modeling

To utilize the experimental data for process design (e.g., cooling crystallization), the solubility
data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (
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) with temperature (
).

e A, B, C: Empirical parameters derived from regression analysis.

« Utility: Allows for interpolation of solubility at any temperature within the measured range.

Dissolution Thermodynamics Logic

Understanding whether the dissolution is endothermic or exothermic is vital for reactor safety.

Endothermic
(Solubility increases with T)

Yes
Experimental Data Van't Hoff Plot >
(In x vs 1/T) Slope = -AH/R Calculate AH_sol @ No

Exothermic
(Solubility decreases with T)

Click to download full resolution via product page

Caption: Logic flow for determining thermodynamic parameters (Enthalpy AH, Entropy AS)
from solubility data.

Data Presentation Template

When reporting your findings, structure your data into the following standardized table format to
facilitate peer review and industrial scaling.

Table 1: Experimental Mole Fraction Solubility (

) of N-(2,6-Dibromophenyl)formamide
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Methanol ( Ethanol ( Acetone ( Ethyl Acetate (
T (K)

) ) ) )
278.15 [Measured] [Measured] [Measured] [Measured]
288.15 [Measured] [Measured] [Measured] [Measured]
298.15 [Measured] [Measured] [Measured] [Measured]
308.15 [Measured] [Measured] [Measured] [Measured]
318.15 [Measured] [Measured] [Measured] [Measured]

Note: Typical values for similar halogenated anilides suggest solubility increases significantly
with temperature (Endothermic process).

Applications in Purification
Based on the physicochemical profile, the following purification strategies are recommended:
» Recrystallization:

o Solvent System: Ethanol/Water or Methanol/Water mixtures.[3][4]

o Mechanism: Dissolve at high temperature (reflux) in alcohol, then slowly add water (anti-
solvent) or cool to induce crystallization. The hydrophobic dibromo-phenyl group ensures
high recovery yields upon cooling.

o Extraction:

o Use Ethyl Acetate to extract the compound from aqueous reaction mixtures, as the
partition coefficient (LogP) heavily favors the organic phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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